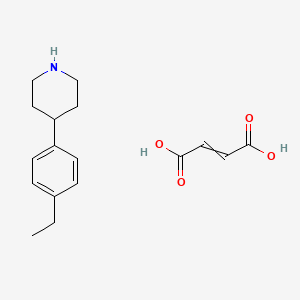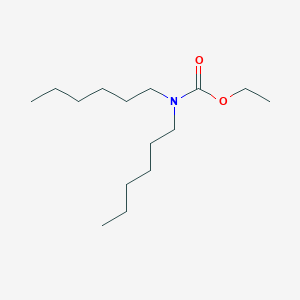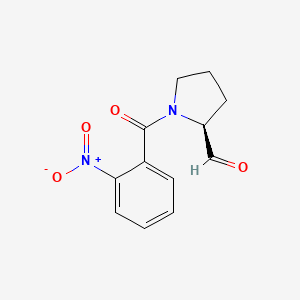![molecular formula C12H18O2Si B14471382 Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane CAS No. 65946-50-1](/img/structure/B14471382.png)
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane is a chemical compound known for its unique structural properties and versatile applications in various fields of science and industry. This compound is characterized by the presence of a trimethylsilyl group attached to a phenoxyprop-1-en-1-yl moiety, making it a valuable intermediate in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane typically involves the reaction of phenoxyprop-1-en-1-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Phenoxyprop-1-en-1-ol+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It serves as a precursor in the development of pharmaceuticals and diagnostic agents.
Industry: The compound is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane involves its ability to form stable bonds with various substrates through the trimethylsilyl group. This allows for the modification of molecular structures and the creation of new functional materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
類似化合物との比較
Similar Compounds
- Trimethyl[(1-phenylprop-1-en-1-yl)oxy]silane
- Trimethyl[(1-phenoxy-1-propenyl)oxy]silane
Comparison
Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific functional modifications and stability.
特性
CAS番号 |
65946-50-1 |
|---|---|
分子式 |
C12H18O2Si |
分子量 |
222.35 g/mol |
IUPAC名 |
trimethyl(1-phenoxyprop-1-enoxy)silane |
InChI |
InChI=1S/C12H18O2Si/c1-5-12(14-15(2,3)4)13-11-9-7-6-8-10-11/h5-10H,1-4H3 |
InChIキー |
CQVXDPLWTJHVGX-UHFFFAOYSA-N |
正規SMILES |
CC=C(OC1=CC=CC=C1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)


![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)






![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
![Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)](/img/structure/B14471389.png)

